1-Tetradecanol

Description

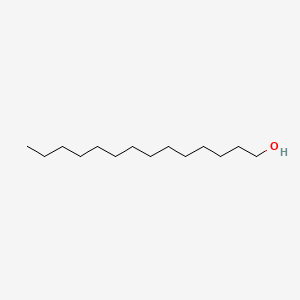

Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.

1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

Propriétés

IUPAC Name |

tetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-32-2 (aluminum salt) | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026926 | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.39 (Air = 1) | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White crystals, Leaflets | |

CAS No. |

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-16 Alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C>14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C14-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C>14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Tetradecanol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1][2] It is a white, waxy solid at room temperature with a faint alcoholic odor.[1][3] This long-chain fatty alcohol is found in various natural sources, including nutmeg (Myristica fragrans), from which it derives its common name, as well as in palm kernel oil and coconut oil.[2][4] Industrially, it can be produced through the hydrogenation of myristic acid or its esters, or synthetically via the Ziegler process from petrochemical feedstocks.[4][5][6] this compound and its derivatives are widely used in the cosmetics and personal care industry as emollients, thickeners, and co-emulsifiers.[4][6] In the pharmaceutical and research sectors, it serves as an intermediate in chemical syntheses and is being investigated for its biological activities, including its anti-inflammatory and antibacterial properties.[3][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound, compiled from various sources for easy comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₃₀O | [1][2] |

| IUPAC Name | Tetradecan-1-ol | [1] |

| Synonyms | Myristyl alcohol, Tetradecyl alcohol | [1][7] |

| Molar Mass | 214.39 g/mol | [1][2] |

| CAS Number | 112-72-1 | [1] |

| Appearance | White waxy solid or crystalline powder | [4][8][9] |

| Odor | Faint alcohol/waxy odor | [1][3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 35-39 °C | [4][8][10] |

| 38 °C | [2][6][11] | |

| 37.7 °C | [1] | |

| Boiling Point | 289 °C (at 760 mmHg) | [4][8][10] |

| >260 °C | [2][6] | |

| 295.8 °C | [1] | |

| Density | 0.823 g/mL at 25 °C | [4][8][10] |

| 0.824 g/cm³ | [2][6] | |

| Solubility | Practically insoluble in water | [2][4][6] |

| Soluble in diethyl ether, ethanol, acetone, benzene, chloroform | [2][4][6] | |

| Vapor Pressure | <1 hPa at 20 °C | [8][12] |

| 1.1 x 10⁻⁴ mmHg at 25 °C | [1][4] | |

| Flash Point | >230 °F (>110 °C) | [8] |

| 145 °C | [12] | |

| Refractive Index | 1.4454 | [8] |

| 1.4358 at 50 °C | [1] |

Table 3: Spectroscopic Data References for this compound

| Spectroscopic Technique | Data Available at |

| ¹H NMR | ChemicalBook (112-72-1), SpectraBase |

| ¹³C NMR | ChemicalBook (112-72-1), SpectraBase |

| FT-IR | NIST WebBook, ResearchGate |

| Mass Spectrometry | PubChem (CID 8209), SpectraBase |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and the analysis of this compound.

Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point of this compound using a capillary tube apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (powdered)

-

Mortar and pestle (optional)

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.[8]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube, sealed end down, through a long, narrow tube to pack the sample tightly. The final packed height of the sample should be 2-3 mm.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

-

Heating and Observation:

-

Recording the Melting Range:

-

Repetition: For accuracy, repeat the determination at least once with a fresh sample in a new capillary tube.[9]

Determination of Boiling Point by Capillary Method (Thiele Tube)

This protocol is suitable for determining the boiling point of high-boiling liquids like this compound using a small sample volume.

Apparatus and Materials:

-

Thiele tube

-

Heating oil (e.g., mineral oil or silicone oil)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the tubes to the thermometer

-

Bunsen burner or other heat source

-

This compound sample

Procedure:

-

Sample Preparation: Place a small amount (about 0.5-1 mL) of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.[6]

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[6]

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with heating oil to a level above the side arm. Insert the thermometer and attached test tube assembly into the Thiele tube, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame.[6] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease and then stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.[6] Record this temperature.

-

Repetition: Allow the apparatus to cool significantly before repeating the measurement with a fresh sample for accuracy.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of fatty alcohols like this compound using GC-MS, which often involves a derivatization step to improve volatility and chromatographic performance.

Apparatus and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

This compound sample

-

Solvent (e.g., chloroform, hexane)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Vials for sample preparation

-

Heating block or oven

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent in a vial.

-

Derivatization (Silylation):

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC injector.

-

GC Conditions (Typical):

-

MS Conditions (Typical):

-

-

Data Analysis:

-

The retention time of the this compound-TMS ether peak is used for identification by comparison with a standard.

-

The mass spectrum of the peak is compared with a library spectrum (e.g., NIST) for confirmation. The fragmentation pattern will be characteristic of the TMS derivative of this compound.

-

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like Interleukin-2 (IL-2).

Studies have demonstrated that this compound can inhibit this pathway. Specifically, it has been shown to prevent the degradation of IκBα and block the nuclear translocation of the p65 subunit of NF-κB in activated T cells.[1][5] By inhibiting these crucial steps, this compound effectively downregulates the expression of NF-κB target genes, leading to a reduction in the production of pro-inflammatory cytokines such as IL-2.[1][5]

Caption: this compound inhibits NF-κB signaling.

Conclusion

This compound is a versatile long-chain fatty alcohol with well-defined chemical and physical properties that make it suitable for a wide range of applications in the cosmetic, pharmaceutical, and chemical industries. Its biological activity, particularly its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, presents an interesting avenue for further research and potential therapeutic development. The experimental protocols provided in this guide offer standardized methods for the characterization and analysis of this compound, which is essential for quality control and research purposes. As interest in naturally derived and biocompatible compounds continues to grow, a thorough understanding of the properties of molecules like this compound is crucial for innovation in drug development and other scientific fields.

References

- 1. Tetradecanol reduces EL-4 T cell growth by the down regulation of NF-κB mediated IL-2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TET1 regulates gene expression and repression of endogenous retroviruses independent of DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of gene expression - Wikipedia [en.wikipedia.org]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 1-tetradecanol (also known as myristyl alcohol) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data and a deep understanding of the methodologies used to obtain them.

Introduction to this compound

This compound is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O. It presents as a white, waxy solid at room temperature and is practically insoluble in water.[1][2] However, it exhibits significant solubility in a range of organic solvents, a characteristic that is crucial for its application in various industrial and pharmaceutical formulations.[1][2][3][4] Its utility as an emollient, emulsion stabilizer, and viscosity-controlling agent in cosmetics and pharmaceuticals is largely dependent on its solubility profile in different solvent systems.[2]

Quantitative Solubility Data

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. While qualitative descriptors such as "soluble" or "slightly soluble" are commonly found, precise quantitative data is essential for formulation development and process design. The following tables summarize the available quantitative solubility data for this compound in various organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x₁) | Reference |

| Chloroform | 23 | 10 | - | [5] |

| Acetonitrile | 10 | 0.99 | 0.0020 | This work |

| 20 | 2.11 | 0.0044 | This work | |

| 30 | 4.63 | 0.0097 | This work | |

| 40 | 10.1 | 0.021 | This work | |

| 48.1 | 21.0 | 0.044 | This work | |

| Carbon Tetrachloride | 25 | - | See Note 1 | [6] |

| Cyclohexane | 25 | - | See Note 2 | [6] |

Note 1: The solid-liquid equilibrium data for this compound in carbon tetrachloride is available in the form of a phase diagram in the cited literature.[6] Note 2: The solid-liquid equilibrium data for this compound in cyclohexane is available in the form of a phase diagram in the cited literature.[6]

Qualitative Solubility Information:

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a critical experimental procedure. Several methods are employed, each with its own advantages and limitations. The choice of method often depends on the properties of the solute and solvent, the required precision, and the available equipment.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solid solute (this compound) is added to a known volume or mass of the solvent in a sealed container, such as a flask or vial.

-

Equilibration: The container is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration or centrifugation, ensuring that the temperature is maintained to prevent any change in solubility.

-

Analysis: A known mass or volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the solution, usually by gentle heating in an oven or under a stream of inert gas.

-

Mass Determination: The container with the dried solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is then calculated and expressed in desired units, such as grams of solute per 100 grams of solvent or mole fraction.

Synthetic Method (Dynamic Method)

The synthetic method is a dynamic approach where the temperature at which a solid completely dissolves in a solvent of a known composition is determined. This method is particularly useful for constructing solid-liquid phase diagrams.

Methodology:

-

Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed tubes.

-

Heating: The samples are slowly heated while being continuously stirred.

-

Visual Observation: The temperature at which the last solid particle disappears is visually observed and recorded as the dissolution temperature.

-

Phase Diagram Construction: By plotting the dissolution temperatures against the corresponding compositions, the solid-liquid equilibrium curve (solubility curve) can be constructed.

This method was employed to determine the solid-liquid equilibrium of this compound in carbon tetrachloride and cyclohexane.[6]

Spectroscopic Methods

Spectroscopic methods, such as UV-Vis spectrophotometry, can be utilized for solubility determination if the solute has a chromophore that absorbs light in a region where the solvent is transparent.

Methodology:

-

Calibration Curve: A calibration curve is first prepared by measuring the absorbance of a series of solutions with known concentrations of this compound in the chosen solvent.

-

Saturated Solution Preparation and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method.

-

Phase Separation and Dilution: After separating the undissolved solid, a clear aliquot of the saturated solution is carefully withdrawn and, if necessary, diluted with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax).

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric (Shake-Flask) Method.

Caption: Workflow for the Synthetic (Dynamic) Method.

Conclusion

This technical guide has provided a consolidated overview of the solubility of this compound in various organic solvents, presenting both quantitative data and the experimental methodologies used for its determination. The provided data tables and detailed protocols offer a valuable resource for scientists and researchers in the fields of chemistry, pharmaceuticals, and materials science. A thorough understanding of the solubility characteristics of this compound is paramount for its effective utilization in various applications, from cosmetic formulations to advanced drug delivery systems. Further research to expand the quantitative solubility data in a wider range of solvents and across different temperatures would be beneficial for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of 1-Tetradecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH. This versatile compound and its derivatives are widely utilized in the pharmaceutical, cosmetic, and chemical industries for their emollient, emulsifying, and surfactant properties. While synthetic production methods exist, there is a growing interest in sourcing this compound from natural and sustainable feedstocks. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing its biosynthesis, quantification, and the experimental protocols for its extraction and isolation.

Primary Natural Sources

This compound is predominantly found in nature as a constituent of waxes and lipids in various plants and some insects. The most commercially significant sources are tropical oils, particularly coconut oil and palm kernel oil, as well as the essential oil and butter of nutmeg.

Plant-Based Sources

The primary plant sources of this compound are rich in myristic acid, the C14 fatty acid precursor to myristyl alcohol.

-

Coconut Oil (Cocos nucifera): Derived from the kernel of the coconut, this oil is a major source of medium-chain fatty acids, including a significant percentage of myristic acid. The fatty alcohol fraction of coconut oil contains this compound.

-

Palm Kernel Oil (Elaeis guineensis): Extracted from the kernel of the oil palm fruit, this oil has a fatty acid profile similar to coconut oil and is another primary source of myristic acid and, consequently, this compound.

-

Nutmeg (Myristica fragrans): The seeds of the nutmeg tree are a well-known source of myristic acid, from which the name is derived. Both nutmeg butter (fixed oil) and nutmeg essential oil contain myristyl alcohol.[1] Nutmeg butter is particularly rich in trimyristin, the triglyceride of myristic acid.[2]

-

Cymocarpum erythraeum: The essential oil from the herbal parts of this plant has been reported to contain a high concentration of this compound.

Insect-Based Sources

Certain insects utilize this compound and its derivatives as pheromones for chemical communication. While not a commercial source, this highlights its role in biological systems.

Quantitative Data on this compound in Natural Sources

The concentration of this compound in natural sources can vary depending on factors such as the plant variety, growing conditions, and extraction method. The data presented below is a summary of typical fatty acid profiles, from which this compound is derived, and reported concentrations of the alcohol in specific fractions.

| Natural Source | Precursor (Myristic Acid C14:0) Content (%) | This compound (Myristyl Alcohol) Content (%) | Reference |

| Coconut Oil | 16 - 21 | Varies in the fatty alcohol fraction | [3] |

| Palm Kernel Oil | 14 - 18 | Varies in the fatty alcohol fraction | [4] |

| Nutmeg Butter | 60 - 75 (of total fatty acids) | Present, concentration varies | [2] |

| Nutmeg Essential Oil | Not applicable | Present, concentration varies | [5] |

Note: The concentration of this compound in the fatty alcohol fraction of coconut and palm kernel oil is not always explicitly reported as a discrete value in literature. It is typically a component of a mixture of fatty alcohols.

Biosynthesis of this compound in Plants

In plants, this compound is synthesized from myristic acid via the fatty acid reduction pathway. This process is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). The general pathway is as follows:

-

Activation of Myristic Acid: Myristic acid is first activated to its thioester derivative, myristoyl-CoA, by an acyl-CoA synthetase.

-

Reduction to Aldehyde: Myristoyl-CoA is then reduced to myristaldehyde by a fatty acyl-CoA reductase. This is a two-electron reduction that utilizes NADPH as the reducing agent.

-

Reduction to Alcohol: Finally, myristaldehyde is further reduced to this compound by an aldehyde reductase, another NADPH-dependent reaction. In some organisms, a single multifunctional FAR enzyme can catalyze both reduction steps.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from natural sources.

Protocol 1: Extraction of Lipids from Plant Material (e.g., Coconut Kernel, Palm Kernel, Nutmeg Seeds)

This protocol describes a standard Soxhlet extraction method for obtaining the total lipid fraction.

Materials:

-

Dried and ground plant material (e.g., coconut copra, palm kernel meal, ground nutmeg)

-

Soxhlet extractor apparatus

-

Cellulose extraction thimble

-

Round-bottom flask

-

Heating mantle

-

Rotary evaporator

-

Hexane (analytical grade)

Procedure:

-

Accurately weigh approximately 20 g of the dried and ground plant material and place it into a cellulose extraction thimble.

-

Place the thimble inside the chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of hexane and attach it to the Soxhlet extractor.

-

Connect the condenser to the top of the extractor and ensure a continuous flow of cold water.

-

Heat the round-bottom flask using a heating mantle to the boiling point of hexane (approximately 69 °C).

-

Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Carefully detach the round-bottom flask containing the lipid extract.

-

Concentrate the extract by removing the hexane using a rotary evaporator under reduced pressure at 40 °C.

-

The resulting crude lipid extract can be used for the subsequent isolation of this compound.

Protocol 2: Isolation of the Fatty Alcohol Fraction

This protocol involves the saponification of the crude lipid extract to release free fatty alcohols, followed by extraction.

Materials:

-

Crude lipid extract from Protocol 1

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Diethyl ether or hexane

-

Separatory funnel

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude lipid extract in a minimal amount of ethanol in a round-bottom flask.

-

Add an excess of 2 M ethanolic KOH solution (approximately 50 mL for every 10 g of lipid extract).

-

Reflux the mixture for 2 hours to ensure complete saponification of the triglycerides and esters.

-

After cooling, transfer the mixture to a separatory funnel.

-

Add an equal volume of distilled water to the separatory funnel.

-

Extract the unsaponifiable matter, which contains the fatty alcohols, three times with equal volumes of diethyl ether or hexane.

-

Combine the organic layers and wash them sequentially with distilled water until the washings are neutral to pH paper.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the fatty alcohol fraction.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the derivatization and subsequent GC-MS analysis for the quantification of this compound.

Materials:

-

Fatty alcohol fraction from Protocol 2

-

This compound standard (analytical grade)

-

Internal standard (e.g., 1-Pentadecanol)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in ethyl acetate at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL), each containing a fixed concentration of the internal standard.

-

Sample Preparation: Accurately weigh a known amount of the fatty alcohol fraction and dissolve it in ethyl acetate to a known volume, also containing the internal standard at the same concentration as in the standard solutions.

-

Derivatization:

-

Transfer 100 µL of each standard solution and the sample solution to separate GC vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To each vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vials and heat at 70 °C for 30 minutes.

-

Allow the vials to cool to room temperature before GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector: 280 °C, splitless mode.

-

Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

-

-

Quantification:

-

Identify the trimethylsilyl (TMS) derivative of this compound and the internal standard based on their retention times and mass spectra.

-

Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

-

Conclusion

This compound is a valuable fatty alcohol that can be sustainably sourced from several natural materials, with coconut oil, palm kernel oil, and nutmeg being the most significant. Understanding the biosynthetic pathways and employing robust analytical methods for extraction, isolation, and quantification are crucial for the efficient utilization of these natural resources. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of naturally derived this compound. Further research into optimizing extraction yields and exploring other potential botanical sources will continue to be an area of active investigation.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Nutmeg butter | essential oil | Britannica [britannica.com]

- 3. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 4. Palm Kernel Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Production, handling and processing of nutmeg and mace and their culinary uses - Section VI-Composition and constituents of nutmeg and mace [fao.org]

An In-depth Technical Guide to the Synthesis of 1-Tetradecanol from Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing 1-tetradecanol, a C14 fatty alcohol, from myristic acid. This compound, also known as myristyl alcohol, is a valuable long-chain alcohol utilized as an emollient in cosmetics, a chemical intermediate in the production of surfactants, and in various pharmaceutical formulations.[1][2] This document details the most common and effective laboratory-scale synthetic routes, including reduction with lithium aluminum hydride, catalytic hydrogenation, and reduction with borane. Each method is presented with detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and critical safety considerations.

Overview of Synthetic Routes

The conversion of myristic acid to this compound is a reduction reaction that targets the carboxylic acid functional group. The primary methods to achieve this transformation are through the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) and borane (BH₃), or via catalytic hydrogenation under pressure. The choice of method often depends on the desired scale of the reaction, the availability of specialized equipment (such as a high-pressure hydrogenation apparatus), and the desired level of chemoselectivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the starting material, myristic acid, and the final product, this compound, is provided in the table below for easy reference.

| Property | Myristic Acid | This compound |

| IUPAC Name | Tetradecanoic acid | Tetradecan-1-ol |

| Molecular Formula | C₁₄H₂₈O₂ | C₁₄H₃₀O |

| Molar Mass | 228.37 g/mol | 214.39 g/mol |

| Appearance | White crystalline solid | White waxy solid |

| Melting Point | 54-55 °C | 38-40 °C |

| Boiling Point | 250.5 °C at 100 mmHg | ~263 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform | Insoluble in water; soluble in ethanol and ether[1] |

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data and reaction conditions for the primary methods of synthesizing this compound from myristic acid.

| Parameter | Lithium Aluminum Hydride Reduction | Catalytic Hydrogenation | Borane Reduction |

| Typical Yield | >90% | >95% | >90% |

| Reaction Temperature | 0 °C to reflux | 100-250 °C | 0 °C to reflux |

| Reaction Pressure | Atmospheric | 30-200 atm | Atmospheric |

| Key Reagents | LiAlH₄, dry ether or THF | H₂, Ru or Cu-based catalyst | BH₃•THF or BH₃•SMe₂ |

| Advantages | High yield, rapid reaction, effective for small scale | High yield, scalable, "greener" process | High yield, high chemoselectivity |

| Disadvantages | Highly reactive and hazardous reagent, requires stringent anhydrous conditions | Requires high pressure and temperature, specialized equipment | Reagent is sensitive to air and moisture, potential for side reactions if not controlled |

Experimental Protocols

Reduction of Myristic Acid with Lithium Aluminum Hydride (LiAlH₄)

This method is a common and effective laboratory procedure for the complete reduction of carboxylic acids to primary alcohols.

Materials:

-

Myristic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

Safety Precautions:

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Procedure:

-